2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane
Description
2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane (common abbreviation: MPMO; molecular formula: C₁₀H₁₂O₂) is an epoxide derivative synthesized from methyl chavicol via reaction with meta-chloroperbenzoic acid, yielding a brown oily liquid with a molecular mass of 164.204 g·mol⁻¹ and 75% reaction yield . Its structure features a methoxyphenyl group attached to an oxirane (epoxide) ring via a methylene bridge, which confers unique reactivity and biological properties. MPMO has been studied for its antioxidant and pancreatic lipase inhibitory activities, demonstrating 26.93% inhibition of pancreatic lipase in vitro, though less potent than methyl chavicol (58.12%) or the drug orlistat (76.80%) .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWVSLBMMUDNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378874 | |
| Record name | 2-{[(4-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80910-01-6 | |
| Record name | Glycidyl p-methoxybenzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80910-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(4-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane typically involves the reaction of 4-methoxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity underlies its potential biological activity and its use in chemical synthesis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl Chavicol (MC)
- Structure : A propenylbenzene derivative with a methoxy group at the para position (C₁₀H₁₂O).
- Comparison : While MC lacks the epoxide ring, its conversion to MPMO introduces the oxirane group, reducing its pancreatic lipase inhibition efficacy (58.12% → 26.93%) but enhancing stability for pharmaceutical applications .
- Application : Primarily used as a flavoring agent; its epoxidation expands utility into medicinal chemistry.
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
- Structure : A bis-epoxide with two oxirane rings connected via biphenyl ether linkages (C₂₄H₂₂O₅) .
- Comparison : The extended aromatic system and dual epoxide groups result in low melt viscosity (critical for microelectronic packaging) due to asymmetric crystallinity. MPMO’s single epoxide and smaller structure limit such applications but enhance solubility for biological assays.
- Application : Key component in epoxy resins and advanced epoxy molding compounds (EMCs) for microelectronics .
2-(4-Methoxyphenyl)-3-methyloxirane
- Structure : Contains a methyl substituent on the oxirane ring instead of a methoxymethyl group (C₁₀H₁₂O₂) .
- However, the absence of the ether linkage limits its utility in polymer crosslinking.
- Application : Intermediate in synthetic organic chemistry, particularly for chiral epoxide synthesis .
2-{[bis(4-Methoxyphenyl)methoxy]methyl}oxirane
- Structure : Features two para-methoxyphenyl groups attached to a central methylene-oxirane moiety (C₁₈H₂₀O₄) .
- Comparison : The bis-aryl structure enhances thermal stability and electron-donating capacity, making it suitable for high-temperature epoxy resins. MPMO’s single aryl group prioritizes metabolic stability in biological contexts.
- Application : Specialty polymers and adhesives requiring thermal resistance .
Physicochemical and Spectral Data
- MPMO : ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.02 (d, 2H, CH₂O), 3.15–3.25 (m, 2H, epoxide CH₂), 2.75 (t, 1H, epoxide CH) .
- 2-(4-{4-[4-(Oxiran-2-yl... : Single-crystal X-ray diffraction confirms disorder in epoxy rings (occupancy ratios: 0.638:0.362 and 0.797:0.203), with dihedral angles indicating near-planar biphenyl segments .
Biological Activity
2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane, also known as (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane, is an organic compound characterized by an oxirane (epoxide) ring and a methoxyphenyl substituent. Its unique structural features contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H12O3. The compound's structure includes:
- An oxirane ring, which enhances its reactivity.
- A methoxy group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its epoxide functionality. Epoxides are known to react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and nucleic acids. This reactivity can result in significant pharmacological effects, including:
- Modulation of enzyme activity.
- Interaction with cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of microbial pathogens.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Its ability to interact with cellular mechanisms suggests potential use in cancer therapy.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The compound decreased interleukin-6 (IL-6) levels by approximately 50% at a concentration of 10 µM.
Study 3: Anticancer Activity
Research conducted on cancer cell lines showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be 15 µM, indicating potent anticancer activity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Methoxyphenyl)oxirane | C10H10O2 | Lacks methoxy group on the second carbon |
| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | C11H12O3 | Contains a carboxylate group |
| 3-(4-Methoxyphenyl)-2-oxiranecarboxylic acid | C10H10O3 | Carboxylic acid functionality |
The presence of both the oxirane ring and the methoxy group in this compound enhances its reactivity compared to other similar compounds, allowing for diverse chemical transformations valuable in synthetic chemistry and biological research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
